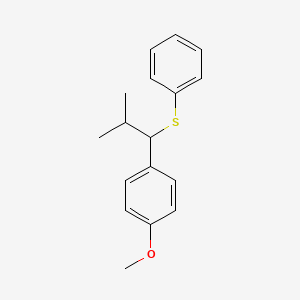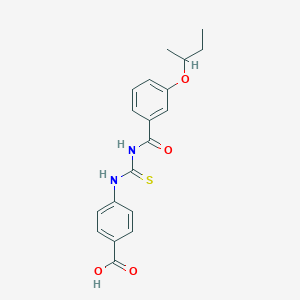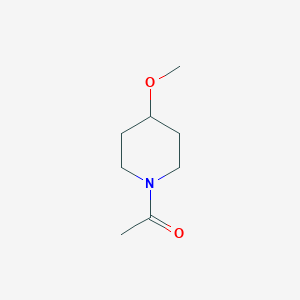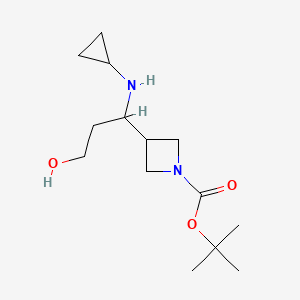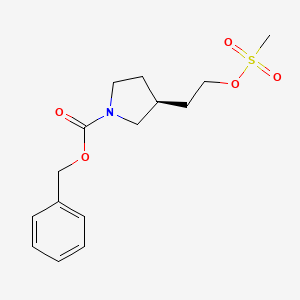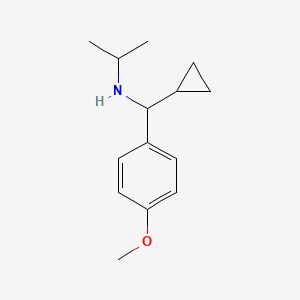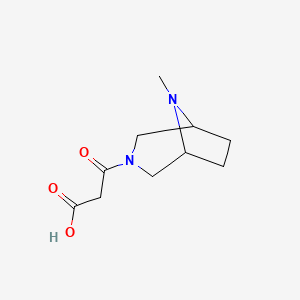
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 2-azabicyclo[3.2.1]octanes, which are known for their significant potential in drug discovery due to their unique structure and bioactive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Key steps in the synthesis include N-hydroxy acetylation and treatment with samarium(II) iodide (SmI2), resulting in the cleavage of the N–O bond, followed by amide methylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and biomass valorization techniques can also be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
科学研究应用
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in modulating neurotransmitter systems .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the carboxyacetyl and methyl groups.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, displaying a wide array of biological activities.
Uniqueness
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxyacetyl group enhances its reactivity and potential for forming various derivatives, while the methyl group contributes to its overall stability and bioactivity .
属性
CAS 编号 |
57269-17-7 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
3-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H16N2O3/c1-11-7-2-3-8(11)6-12(5-7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChI 键 |
DJILXZDYSGJWKM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCC1CN(C2)C(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
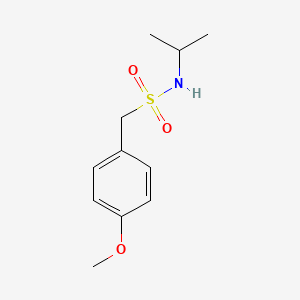
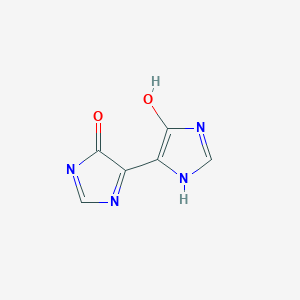
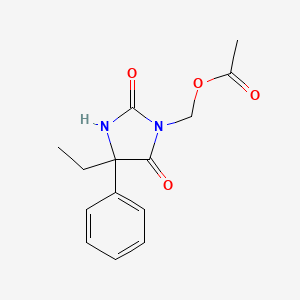
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
